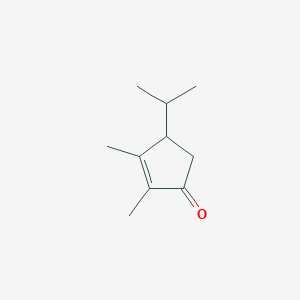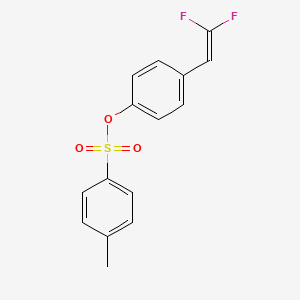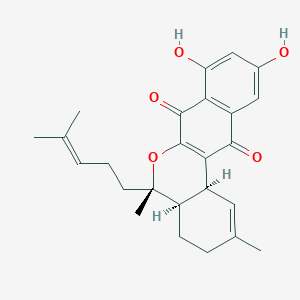
Debromomarinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Debromomarinone is a chemical compound isolated from marine actinomycetes. It is a sesquiterpenoid naphthoquinone, which is a class of compounds known for their diverse biological activities.
准备方法
Synthetic Routes and Reaction Conditions: The biosynthesis of debromomarinone begins with 1,3,6,8-tetrahydroxynaphthalene, which undergoes a series of transformations including geranylation, oxidative dearomatization, and cyclization. The key steps involve the use of vanadium-dependent chloroperoxidase enzymes and mildly basic conditions to induce cyclization and reductive halogenation .
Industrial Production Methods: Industrial production of this compound typically involves the cultivation of marine actinomycetes, followed by extraction and purification processes. The culture broth is extracted with ethyl acetate, and the extract is concentrated under vacuum. The compound is then purified using flash chromatography and preparative thin-layer chromatography .
化学反应分析
Types of Reactions: Debromomarinone undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reductive halogenation to form hydroxynaphthoquinone.
Substitution: Chlorination at specific positions on the naphthoquinone ring.
Common Reagents and Conditions:
Oxidation: Vanadium-dependent chloroperoxidase enzymes.
Reduction: Mildly basic conditions.
Substitution: Chlorine or bromine sources.
Major Products:
Oxidation: Formation of enone intermediates.
Reduction: Hydroxynaphthoquinone.
Substitution: Chlorinated or brominated derivatives.
科学研究应用
Debromomarinone has several scientific research applications, including:
Chemistry: Used as a model compound to study biosynthetic pathways and enzyme mechanisms.
Biology: Investigated for its antibacterial properties against Gram-positive bacteria.
Medicine: Potential use as an antibiotic due to its bioactive properties.
Industry: Explored for its potential in developing new antimicrobial agents
作用机制
The mechanism of action of debromomarinone involves its interaction with bacterial cell membranes, leading to disruption of membrane integrity and inhibition of bacterial growth. The compound targets specific enzymes and pathways involved in bacterial cell wall synthesis, making it effective against Gram-positive bacteria .
相似化合物的比较
Marinone: A brominated analog of debromomarinone with similar antibacterial properties.
Naphterpin: Another naphthoquinone derivative with a different substitution pattern.
Napyradiomycin: A related meroterpenoid with distinct biological activities
Uniqueness of this compound: this compound is unique due to its specific biosynthetic pathway involving vanadium-dependent chloroperoxidase enzymes and its potent antibacterial activity against Gram-positive bacteria. Its structure and bioactivity make it a valuable compound for further research and potential therapeutic applications .
属性
CAS 编号 |
146488-64-4 |
|---|---|
分子式 |
C25H28O5 |
分子量 |
408.5 g/mol |
IUPAC 名称 |
(4aR,5S,12bS)-8,10-dihydroxy-2,5-dimethyl-5-(4-methylpent-3-enyl)-3,4,4a,12b-tetrahydronaphtho[2,3-c]isochromene-7,12-dione |
InChI |
InChI=1S/C25H28O5/c1-13(2)6-5-9-25(4)18-8-7-14(3)10-16(18)21-22(28)17-11-15(26)12-19(27)20(17)23(29)24(21)30-25/h6,10-12,16,18,26-27H,5,7-9H2,1-4H3/t16-,18+,25-/m0/s1 |
InChI 键 |
DPALYVVGGATILJ-UVNWJPITSA-N |
手性 SMILES |
CC1=C[C@H]2[C@@H](CC1)[C@](OC3=C2C(=O)C4=C(C3=O)C(=CC(=C4)O)O)(C)CCC=C(C)C |
规范 SMILES |
CC1=CC2C(CC1)C(OC3=C2C(=O)C4=C(C3=O)C(=CC(=C4)O)O)(C)CCC=C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl 4-{(Z)-[(2E)-3-benzyl-2-(benzylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}benzoate](/img/structure/B14140180.png)
![2-Methyl-3-[(oxiran-2-yl)methoxy]propan-1-ol](/img/structure/B14140182.png)
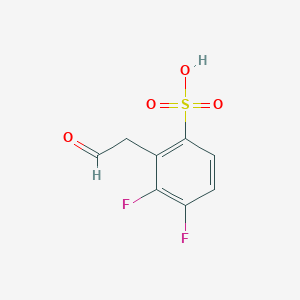
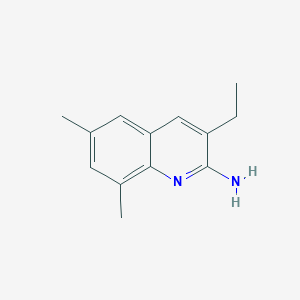
![1-[4-(4-Chlorobutyl)benzoyl]piperidine](/img/structure/B14140211.png)
![2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydro-1,3-thiazole](/img/structure/B14140217.png)
![2-[({3-[5-(3-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]phenyl}carbonyl)amino]benzoic acid](/img/structure/B14140218.png)
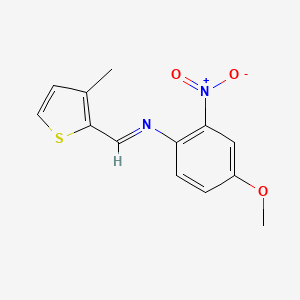
![1-{[2-(3-Methoxyphenyl)-1,3-thiazolidin-2-yl]methyl}-1H-1,2,4-triazole](/img/structure/B14140229.png)
![9-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-hydroxypurin-6-one](/img/structure/B14140236.png)
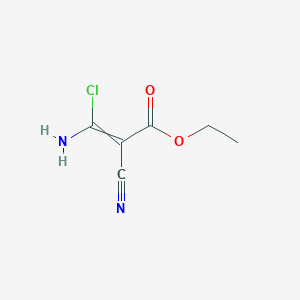
![(2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-(Acetyloxy)-1,2a,3,4,4a,6,9,10,11,12,12a,12b-dodecahydro-11,12-dihydroxy-4a,8,13,13-tetramethyl-4,6,9-tris[(triethylsilyl)oxy]-7,11-methano-5H-cyclodeca[3,4]benz[1,2-b]oxet-5-one](/img/structure/B14140248.png)
